molecular formula C12H17NO2S B257269 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate

2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate

Cat. No. B257269
M. Wt: 239.34 g/mol
InChI Key: NZMLPEYCYFDVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate, also known as PET, is a chemical compound that has been widely used in scientific research. PET is a potent and selective inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. PET has been used to study the mechanisms of dopamine transport and its role in various physiological and pathological conditions.

Mechanism of Action

2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate is a potent and selective inhibitor of the dopamine transporter. The dopamine transporter is a protein that regulates the levels of dopamine in the brain. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate binds to the dopamine transporter and prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in the extracellular levels of dopamine, which can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate increases the extracellular levels of dopamine in the brain, which can lead to changes in neuronal activity and behavior. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate has also been shown to increase the levels of other neurotransmitters, such as norepinephrine and serotonin. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate has several advantages for laboratory experiments. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the mechanisms of dopamine transport. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also limitations to the use of 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate in laboratory experiments. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate has a short half-life, which means that it must be administered frequently to maintain its effects. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate is also highly lipophilic, which can make it difficult to administer and study in vivo.

Future Directions

There are several future directions for research on 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate. One area of research is the development of 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate analogs that have improved pharmacological properties, such as longer half-lives and improved selectivity for the dopamine transporter. Another area of research is the use of 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate in combination with other drugs to study the effects of dopamine transport inhibition on various physiological and pathological conditions. Finally, 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate could be used to study the effects of dopamine transport inhibition on other neurotransmitter systems, such as the glutamate and GABA systems.

Synthesis Methods

The synthesis of 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under anhydrous conditions and yields 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate as a white solid. The purity of 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate has been extensively used in scientific research to study the mechanisms of dopamine transport and its role in various physiological and pathological conditions. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate has been used to study the effects of dopamine transport inhibition on motor behavior, reward processing, and addiction. 2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate has also been used to study the effects of dopamine transport inhibition on schizophrenia and attention deficit hyperactivity disorder (ADHD).

properties

Product Name

2-(1-Piperidinyl)ethyl 2-thiophenecarboxylate

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-piperidin-1-ylethyl thiophene-2-carboxylate

InChI

InChI=1S/C12H17NO2S/c14-12(11-5-4-10-16-11)15-9-8-13-6-2-1-3-7-13/h4-5,10H,1-3,6-9H2

InChI Key

NZMLPEYCYFDVCF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CS2

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CS2

Origin of Product

United States

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